molecular formula C18H21N3O4 B6137809 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID

5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID

Cat. No.: B6137809
M. Wt: 343.4 g/mol
InChI Key: PDIOUUAXUGLNSO-UHFFFAOYSA-N
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Description

5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a pyrimidine ring with carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzyl Substitution: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving urea and an appropriate diketone.

    Coupling of Piperidine and Pyrimidine Rings: The benzyl-substituted piperidine is coupled with the pyrimidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor antagonism, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-METHYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
  • 5-[(4-ETHYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID

Uniqueness

  • The presence of the benzyl group in 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID provides unique steric and electronic properties, enhancing its binding affinity and specificity towards certain biological targets compared to its methyl and ethyl analogs.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-16-14(15(17(23)24)19-18(25)20-16)11-21-8-6-13(7-9-21)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,23,24)(H2,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOUUAXUGLNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=C(NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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